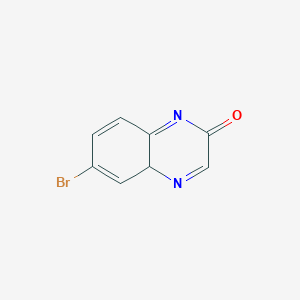
6-bromo-4aH-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4aH-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4aH-quinoxalin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of Ru(phen)3Cl2 as a photocatalyst and Na2CO3 under an argon atmosphere . Another method includes the sequential nitrosation and cyclization reaction of N-arylcyanoacetamides with tert-butyl nitrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroquinoxalinones.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxalinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Aplicaciones Científicas De Investigación
6-bromo-4aH-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives have been shown to inhibit enzymes such as aldose reductase and HIV-1 reverse transcriptase . The bromine atom at the 6th position may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2-one: The parent compound without the bromine substitution.
6-chloro-4aH-quinoxalin-2-one: A similar compound with a chlorine atom instead of bromine.
4aH-quinoxalin-2-one: The core structure without any halogen substitution.
Uniqueness
6-bromo-4aH-quinoxalin-2-one is unique due to the presence of the bromine atom at the 6th position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s potential as a therapeutic agent and its utility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
6-bromo-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
Clave InChI |
GBYNGIPHXGRERS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=NC2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


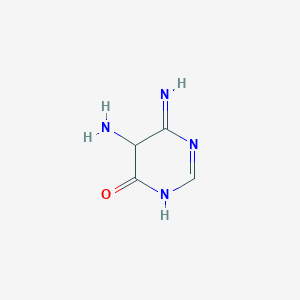
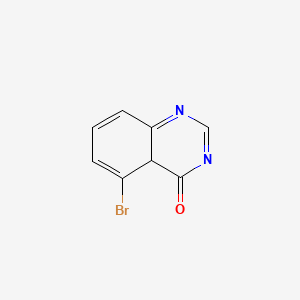
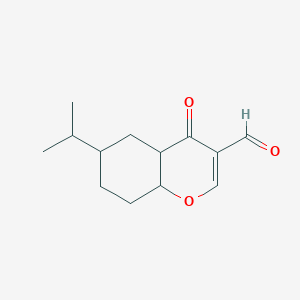
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
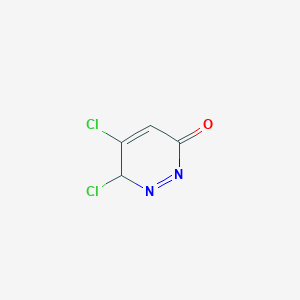
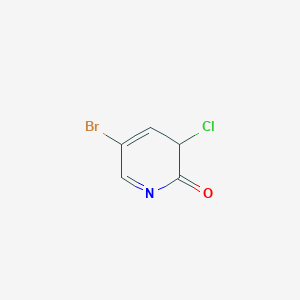
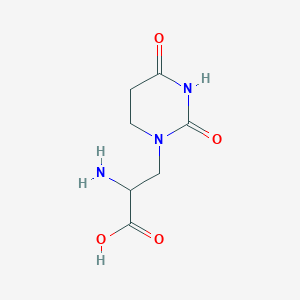
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)


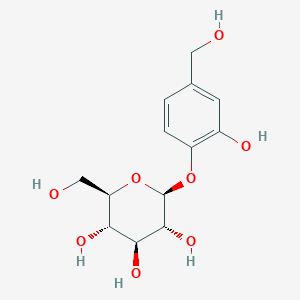
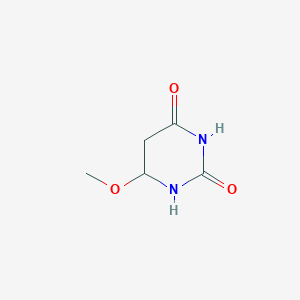
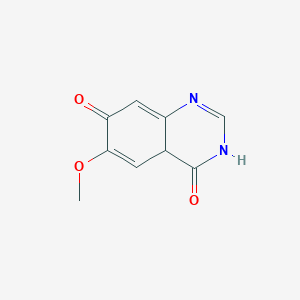
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)
